2-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzoic acid
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Overview
Description
2-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzoic acid is an organic compound with the molecular formula C17H14N2O2 It is a derivative of benzoic acid, featuring a pyrazole ring attached to the benzene ring via a methylene bridge
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various receptors and enzymes, which may suggest potential targets for this compound .
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes in cellular processes .
Result of Action
Similar compounds have been shown to have various effects on cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzoic acid. These factors can include pH, temperature, and the presence of other molecules in the environment .
Biochemical Analysis
Biochemical Properties
It is known that benzoic acid derivatives can interact with various enzymes and proteins .
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of 2-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzoic acid in laboratory settings .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been studied .
Transport and Distribution
The transport and distribution of this compound within cells and tissues have not been studied .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzoic acid typically involves the reaction of 4-(1H-pyrazol-1-ylmethyl)benzaldehyde with a suitable benzoic acid derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce benzyl alcohol derivatives.
Scientific Research Applications
2-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-(1H-Pyrazol-1-yl)benzoic acid: Similar structure but lacks the methylene bridge.
4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid: Contains additional methyl groups on the pyrazole ring
Uniqueness
2-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzoic acid is unique due to the presence of the methylene bridge connecting the pyrazole ring to the benzene ring. This structural feature can influence its reactivity and interaction with biological targets, potentially leading to distinct biological activities compared to its analogs.
Properties
IUPAC Name |
2-[4-(pyrazol-1-ylmethyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c20-17(21)16-5-2-1-4-15(16)14-8-6-13(7-9-14)12-19-11-3-10-18-19/h1-11H,12H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXDJVZHRMHWLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CN3C=CC=N3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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